2-bromo-5-methyl-4-(trifluoromethyl)-1,3-thiazole
CAS No.: 1289062-40-3
Cat. No.: VC11593312
Molecular Formula: C5H3BrF3NS
Molecular Weight: 246
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1289062-40-3 |
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Molecular Formula | C5H3BrF3NS |
Molecular Weight | 246 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
2-Bromo-5-methyl-4-(trifluoromethyl)-1,3-thiazole belongs to the thiazole family, a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms. Its molecular formula is C₅H₃BrF₃NS, with a molecular weight of 246.05 g/mol. The compound’s structure features:
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A bromine atom at position 2, enhancing electrophilic substitution reactivity.
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A methyl group at position 5, contributing to steric stabilization.
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A trifluoromethyl group at position 4, imparting electron-withdrawing effects and metabolic stability.
Table 1: Key Physicochemical Properties
Property | Value |
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CAS Registry Number | 1289062-40-3 |
Molecular Formula | C₅H₃BrF₃NS |
Molecular Weight | 246.05 g/mol |
Purity (Commercial) | ≥95% |
Melting Point | Not reported (analogs: 160–165°C) |
Solubility | Likely polar aprotic solvents |
The trifluoromethyl group significantly influences the compound’s lipophilicity (logP ≈ 2.8 predicted), favoring membrane permeability in biological systems.
Synthetic Methodologies
General Synthesis Strategies
While no direct synthesis protocol for 2-bromo-5-methyl-4-(trifluoromethyl)-1,3-thiazole is publicly documented, analogous routes for related thiazoles suggest a multi-step approach:
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Thiazole Ring Formation:
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Bromination:
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Functional Group Modifications:
Industrial-Scale Considerations
A patent detailing the synthesis of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid (CN104672168B) highlights optimized conditions applicable to analogous compounds :
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Chlorosulfuric Acid Chlorination: Controlled addition at -15°C to -5°C minimizes overchlorination byproducts (<0.3%).
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Cyclization in Ethanol: Thioacetamide cyclization at reflux (8–12 hours) yields thiazole intermediates with >98.5% purity.
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Hydrolysis and Purification: Alkaline hydrolysis followed by acidification isolates the final product in >91% yield .
Compound | IC₅₀ (Cancer Cells) | MIC (Bacterial Strains) |
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5-Bromo-4-methyl-2-(4-CF₃-phenyl)thiazole | 3.2 µM (Melanoma) | 12.5 µg/mL (S. aureus) |
2-Methyl-4-trifluoromethylthiazole | 5.8 µM (Glioblastoma) | 25.0 µg/mL (E. coli) |
Data from analogs indicate that bromine and trifluoromethyl groups synergistically enhance cytotoxicity and antimicrobial potency.
Applications in Materials Science
Electronic Materials
The electron-deficient trifluoromethyl group and polarizable bromine atom make this compound a candidate for:
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Organic Semiconductors: Thiazoles contribute to charge transport in thin-film transistors.
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Liquid Crystals: Fluorinated thiazoles stabilize mesophases in display technologies.
Agrochemical Development
Thiazole derivatives are explored as herbicides and fungicides. The bromine substituent may improve soil persistence, while the trifluoromethyl group enhances target binding.
Future Research Directions
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Synthetic Optimization:
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Develop one-pot methodologies to reduce purification steps and improve atom economy.
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Biological Screening:
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Evaluate anticancer activity against NCI-60 cell lines and antimicrobial efficacy against multidrug-resistant pathogens.
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Computational Modeling:
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Perform DFT calculations to predict reactivity sites and docking studies to identify protein targets.
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